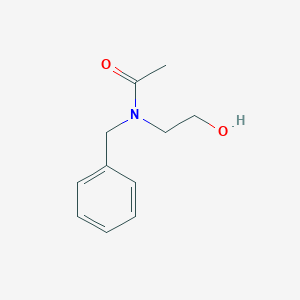

N-benzyl-N-(2-hydroxyethyl)acetamide

描述

属性

CAS 编号 |

15568-60-2 |

|---|---|

分子式 |

C11H15NO2 |

分子量 |

193.24 g/mol |

IUPAC 名称 |

N-benzyl-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C11H15NO2/c1-10(14)12(7-8-13)9-11-5-3-2-4-6-11/h2-6,13H,7-9H2,1H3 |

InChI 键 |

NODYUNKMOLUYSU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N(CCO)CC1=CC=CC=C1 |

产品来源 |

United States |

科学研究应用

Biological Activities

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives of N-benzyl-N-(2-hydroxyethyl)acetamide. Research indicates that certain modifications to the acetamide structure can enhance its efficacy against seizures induced by maximal electroshock in animal models. For instance, derivatives with hydroxy and methoxy substituents demonstrated significant protective effects against seizures, suggesting that the 2-acetamido moiety plays a crucial role in anticonvulsant activity .

Anti-inflammatory Properties

this compound has shown promise as an anti-inflammatory agent. In experimental models of arthritis, it inhibited the production of inflammation-related cytokines and reactive oxygen species (ROS), indicating its potential as a therapeutic candidate for inflammatory diseases . The compound's ability to modulate Toll-like receptors (TLRs) further supports its role in reducing inflammation .

Antimicrobial and Anticancer Activities

The compound has been synthesized into various derivatives that exhibit antimicrobial and anticancer activities. For example, studies have demonstrated that certain N-substituted acetamides possess significant activity against Mycobacterium tuberculosis and various cancer cell lines, suggesting a broad spectrum of biological activity . The mechanisms underlying these effects involve inhibition of vital enzymes in microbial metabolism and cancer cell proliferation.

Synthesis and Characterization

The synthesis of this compound typically involves straightforward organic reactions that yield high purity products. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Alkylation | Benzyl bromide + 2-hydroxyethyl amine | THF, reflux | High |

| 2 | Acetylation | Acetic anhydride + amine product | Room temperature | Moderate |

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticonvulsant and anti-inflammatory applications. Its derivatives are being explored for their ability to inhibit key enzymes involved in metabolic disorders such as diabetes and neurodegenerative diseases like Alzheimer's. For instance, compounds targeting acetylcholinesterase have shown promise in enhancing cognitive function .

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant effects of N-benzyl-2-acetamido derivatives in mice, demonstrating that specific structural modifications could enhance efficacy against electroshock-induced seizures. The findings indicated that the (R)-isomer exhibited the most significant protective effects, paving the way for further research into optimized formulations for clinical use .

Case Study 2: Anti-inflammatory Mechanisms

In a model of adjuvant-induced arthritis, this compound was shown to significantly reduce paw edema and body weight loss in treated rats. The compound's ability to suppress pro-inflammatory cytokines suggests its potential application in treating rheumatoid arthritis and other inflammatory conditions .

相似化合物的比较

N-Benzyl-N-(Furan-2-Ylmethyl)Acetamide

- Synthesis : Achieved via direct acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride, yielding >90% efficiency under mild conditions .

- Conformational Behavior : Exhibits hindered rotation around the amide bond, leading to E/Z isomerism. DFT calculations (B3LYP/aug-cc-pVDZ) identified nine stable conformers in chloroform, dominated by Zc↔Zd and Ed↔Ee equilibria .

- Spectroscopy : Experimental ¹H NMR shifts for methyl and methylene protons align closely with B3LYP/aug-cc-pVDZ predictions, though theoretical models overestimate furan proton shifts by 0.23–0.68 ppm .

- Applications : Demonstrates antiprotozoal activity against Chagas disease, attributed to its synthetic accessibility and structural versatility .

N-Benzylacetoacetamide

- Structure : Features an acetoacetyl group (CH₃COCH₂-) instead of a hydroxyethyl substituent.

- Synthesis : Derived from benzylamine and acetoacetic acid derivatives, emphasizing its role as a building block for heterocyclic compounds .

- Key Differences: The ketone group in the acetoacetyl moiety increases electrophilicity, enabling participation in Knoevenagel condensations—a reactivity absent in the hydroxyethyl analogue .

Compounds with Hydrophilic Substituents

N-(2-Hydroxyethyl)Acetamide

- Structure : Lacks the benzyl group, resulting in reduced steric bulk and enhanced water solubility.

- Properties : The hydroxyethyl group facilitates hydrogen bonding, as evidenced by its use in polymer chemistry and drug delivery systems .

- Comparison : The addition of a benzyl group in the target compound introduces aromatic interactions (π-π stacking) while retaining polar functionality .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : A benzamide derivative with a bulky hydroxy-tertiary-butyl group.

- Applications : Serves as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions, leveraging its rigid, hydrogen-bonding-capable structure .

- Contrast : The acetamide core in N-benzyl-N-(2-hydroxyethyl)acetamide offers greater conformational flexibility compared to the benzamide scaffold .

Halogenated and Heterocyclic Analogues

2-Chloro-N-Phenethylacetamide

N-Benzyl-N-(2-Hydroxyethyl)-2-(Oxazolidin-2-On-3-Yl)-2-Phenylacetamide

- Structure: Incorporates an oxazolidinone ring and phenyl group, adding complexity to the amide framework.

- Synthesis : Prepared via alkylation and Wittig rearrangement, highlighting divergent synthetic pathways compared to straightforward acylation methods .

Key Comparative Insights

准备方法

Reaction Mechanism and Conditions

-

Base-Mediated Deprotonation : Sodium hydroxide (1 eq) deprotonates the hydroxyl group of 2-(benzylamino)ethanol, enhancing its nucleophilicity.

-

Acylation : Chloroacetyl chloride (1 eq) reacts with the activated amine-alcohol in a dichloromethane (DCM)/water biphasic system at 20°C.

-

Workup : The organic layer is separated, washed, dried over Na₂SO₄, and concentrated to yield the product as a yellow oil.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 96% | |

| Reaction Time | 12–24 hours | |

| Solvent System | DCM/Water | |

| Temperature | Room temperature (20°C) |

Alternative Catalytic Acylation Strategies

While direct acylation dominates, catalytic methods using copper oxide (CuO) or ionic liquids offer improved selectivity, particularly for substrates sensitive to harsh conditions.

Copper Oxide-Catalyzed Acylation

Ionic Liquid-Promoted Reactions

Stepwise Synthesis via Intermediate Formation

Synthesis of N-Benzyl-N-(2-Hydroxyethyl)Amine Precursor

Patent literature describes preparing N-benzyl-N-(2-hydroxyethyl)amine from benzyl chloride and bis(2-hydroxyethyl)amine, though this intermediate requires subsequent chloroacetylation:

-

Alkylation : Benzyl chloride reacts with bis(2-hydroxyethyl)amine in toluene with Na₂CO₃ at 70–100°C.

-

Chlorination : Thionyl chloride (2 eq) converts hydroxyl groups to chlorides.

Limitations :

Comparative Analysis of Methods

| Method | Yield | Time | Conditions | Scalability |

|---|---|---|---|---|

| Direct Acylation | 96% | 12–24 hrs | Mild, biphasic | High |

| CuO Catalysis | 98% | 5 min | Solvent-free | Moderate |

| Ionic Liquid | 98% | 2 min | Solvent-free | Moderate |

| Stepwise | 75% | 40 hrs | High-temperature | Low |

Trade-offs :

-

Direct acylation balances yield and simplicity but requires prolonged stirring.

-

Catalytic methods excel in speed but demand specialized reagents.

Reaction Optimization and Troubleshooting

Side Reactions and Mitigation

Solvent Selection

-

Polar Aprotic Solvents : DMF or DMA improves solubility but complicates workup.

-

Ether Solvents : THF or 1,4-dioxane reduce side reactions but slow kinetics.

Emerging Techniques and Innovations

Flow Chemistry Applications

Microreactor systems could enhance heat transfer and mixing, reducing reaction time from hours to minutes.

Analytical Characterization

Critical Data for Validation :

-

¹H NMR (CDCl₃) : δ 7.3 (m, 5H, Ar-H), 4.5 (s, 2H, N-CH₂), 3.7 (t, 2H, OCH₂), 3.5 (t, 2H, NCH₂), 2.1 (s, 3H, COCH₃).

Industrial-Scale Considerations

Process Challenges :

-

Exotherm Management : Slow addition of chloroacetyl chloride to prevent runaway reactions.

-

Waste Streams : Recycling DCM and aqueous NaOH reduces environmental impact.

Cost Drivers :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-N-(2-hydroxyethyl)acetamide, and what analytical techniques confirm its structure?

- Synthesis : A common method involves reacting benzylamine derivatives with acetic acid or acetylating agents in ethanol under reflux. For example, N-(2-methoxy-benzyl)-acetamide is synthesized by heating 2-methoxy-benzylamine and acetic acid in ethanol for 6 hours, followed by recrystallization . Adapting this protocol, substituting 2-hydroxyethylamine could yield the target compound.

- Characterization : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. For instance, H NMR (300 MHz) peaks at δ 2.19 (s, 3H) and δ 4.49 (s, 2H) confirm acetamide and benzyl protons, respectively, in brominated derivatives .

Q. How can researchers ensure the purity of This compound during synthesis?

- Purification : Recrystallization using ethanol or ethyl acetate/petroleum ether gradients removes impurities .

- Quality Control : High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC) with solvent gradients (e.g., petroleum ether/ethyl acetate = 4:1) verifies purity . For related acetamides, dissolving 0.1 g in water/acetonitrile and analyzing via HPLC ensures no extraneous peaks .

Advanced Research Questions

Q. What methodological considerations are critical for the electrochemical functionalization of This compound derivatives?

- Reaction Optimization : Electrochemical bromination with NaBr in acetonitrile/water (4:1) at 10 mA current achieves high regioselectivity. For example, N-benzyl-N-(2-bromo-1-(4-iodophenyl)vinyl)acetamide is synthesized in 64% yield under these conditions . Key parameters include solvent polarity, current density, and reaction time.

- Product Isolation : Dry-load flash chromatography (e.g., 12 g silica gel, 15 mL/min flow rate) with gradient elution (petroleum ether to ethyl acetate) separates stereoisomers effectively .

Q. How can computational methods like DFT aid in understanding the electronic structure of This compound?

- DFT Analysis : Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and vibrational frequencies. For hydrazinyl acetamide complexes, DFT confirmed Ni(II) coordination geometry and ligand-metal charge transfer, validated by IR and UV-Vis data . Similar approaches can predict reactivity sites (e.g., bromination susceptibility) in the target compound.

Q. What strategies resolve contradictions in spectroscopic data for structurally complex acetamide derivatives?

- Cross-Validation : Combine multiple techniques (e.g., H/C NMR, HRMS) to resolve ambiguities. For example, in N-benzyl-N-(2-bromo-1-(4-iodophenyl)vinyl)acetamide, HRMS confirmed the molecular ion at m/z 455.9458 (Δ = -0.4 ppm), aligning with NMR assignments .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemical disputes. For 2-hydroxy-N-(4-methoxybenzyl)acetamide, hydrogen bonding (N–H⋯O) elucidated crystal packing .

Q. How do hydrogen bonding interactions influence the crystal packing of This compound, and what tools are used for such analysis?

- Structural Insights : The hydroxyl and acetamide groups form intermolecular hydrogen bonds, dictating crystal lattice stability. In related compounds, motifs like N–H⋯O and O–H⋯O are identified via X-ray crystallography .

- Software Tools : SHELX programs refine crystallographic data , while Mercury or OLEX2 visualize packing diagrams. For example, SHELXL processed twinned macromolecular data to resolve hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。